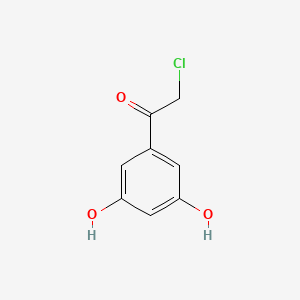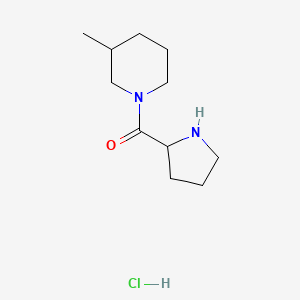
C 021 dihydrochloride
Übersicht
Beschreibung
C 021 dihydrochloride is a potent antagonist of CCR4 . It has been found to effectively inhibit functional chemotaxis in both humans and mice .
Synthesis Analysis
The synthesis of C 021 dihydrochloride involves a structure-activity relationship study of 2-aminoquinazolines .Molecular Structure Analysis
The molecular weight of C 021 dihydrochloride is 540.57 . Its chemical name is 2- [1,4’-Bipiperidin]-1’-yl- N -cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride .Chemical Reactions Analysis
C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor .Physical And Chemical Properties Analysis
C 021 dihydrochloride is a pale yellow solid . It is soluble in DMSO and water . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Chemokine Receptor Antagonist
C 021 dihydrochloride is a potent CCR4 chemokine receptor antagonist . It has been shown to inhibit chemotaxis in humans and mice with IC50 values of 0.14 and 0.039 μM respectively .
Inhibition of CCL22 Binding
C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This suggests its potential use in studies related to chemokine signaling.
Treatment of Hepatic Encephalopathy
In mice treated with azoxymethane (AOM), which induces hepatic encephalopathy, C 021 dihydrochloride reduced liver damage and significantly improved neurological outcomes . This indicates its potential therapeutic application in hepatic encephalopathy.
Research Tool in Life Science
C 021 dihydrochloride is used as a research tool in life science, particularly in studies related to chemokine receptor antagonists .
Pharmacological Research
C 021 dihydrochloride’s potent antagonistic activity against CCR4 makes it a valuable tool in pharmacological research, particularly in the study of diseases where CCR4 plays a key role .
Wirkmechanismus
Target of Action
C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor-4 (CCR4) . CCR4 is a G protein-coupled receptor that plays a crucial role in the development and function of the immune system .
Mode of Action
C 021 dihydrochloride interacts with its target, CCR4, by inhibiting functional chemotaxis in both humans and mice . This means it prevents the movement of cells in response to chemical signals. The IC50 values, which represent the concentration of the compound required to inhibit chemotaxis by 50%, are 140 nM for humans and 39 nM for mice . Furthermore, C 021 dihydrochloride effectively prevents human CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM .
Result of Action
The molecular and cellular effects of C 021 dihydrochloride’s action primarily involve the inhibition of chemotaxis in cells expressing the CCR4 receptor . This can impact various immune responses, as chemotaxis is a key process in the movement of cells towards sites of inflammation or injury.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C 021 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?
A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



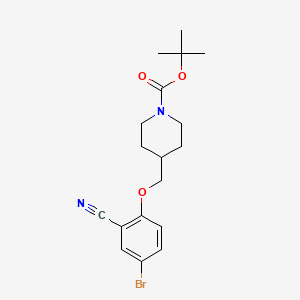


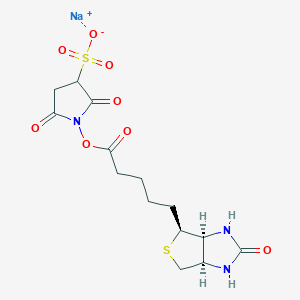


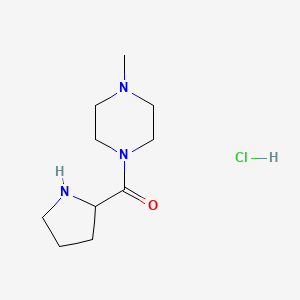
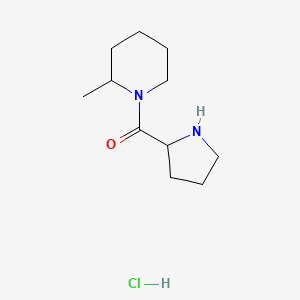
![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)
![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)
![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)

